4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
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Overview
Description
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is a heterocyclic compound that features a pyrimidoindole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom at the 4-position and the tetrahydro configuration of the pyrimidoindole ring system contribute to its unique chemical properties.
Mechanism of Action
Mode of Action
Like many other indole derivatives, it may interact with its targets to induce changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole are currently unknown
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . This compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties may impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with a suitable diketone or ketoester in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5,6,7,8-tetrahydroquinoline: Similar in structure but lacks the pyrimidoindole core.
6-chloro-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline: Contains a quinoline ring instead of an indole ring.
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-c]pyridine: Features a pyridine ring in place of the indole ring.
Uniqueness
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is unique due to its specific ring structure and the presence of a chlorine atom at the 4-position. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKNMBDVWLKVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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